molecular formula C8H3F3N2O3 B3048366 4-Nitro-3-(trifluoromethyl)phenyl isocyanate CAS No. 16588-72-0

4-Nitro-3-(trifluoromethyl)phenyl isocyanate

Cat. No. B3048366
Key on ui cas rn: 16588-72-0
M. Wt: 232.12 g/mol
InChI Key: YCZPVAWKLUWQBP-UHFFFAOYSA-N
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Patent
US04097578

Procedure details

1 ml of triethylamine was added to a mixture of 49.6g of 3-trifluoromethyl-4-nitrophenyl isocyanate in 500 ml of tetrahydrofuran and then 18 g of 2-amino-2-cyanopropane were rapidly added thereto. The mixture was stirred for 72 hours at 20° C and was evaporated to dryness under reduced pressure. The residue was chromatographed over silica gel and was eluted with an 8-2 methylene chloride-acetone mixture to obtain 27 g of 1-(3'-trifluoromethyl-4'-nitrophenyl)-4,4 -dimethyl-5-imino-imidazoline-2-one melting at 168° C.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[F:8][C:9]([F:23])([F:22])[C:10]1[CH:11]=[C:12]([N:19]=[C:20]=[O:21])[CH:13]=[CH:14][C:15]=1[N+:16]([O-:18])=[O:17].[NH2:24][C:25]([C:28]#[N:29])([CH3:27])[CH3:26]>O1CCCC1>[F:8][C:9]([F:22])([F:23])[C:10]1[CH:11]=[C:12]([N:19]2[C:28](=[NH:29])[C:25]([CH3:27])([CH3:26])[NH:24][C:20]2=[O:21])[CH:13]=[CH:14][C:15]=1[N+:16]([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
49.6 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1[N+](=O)[O-])N=C=O)(F)F
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
NC(C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 72 hours at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel
WASH
Type
WASH
Details
was eluted with an 8-2 methylene chloride-acetone mixture

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1[N+](=O)[O-])N1C(NC(C1=N)(C)C)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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